3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a bromophenyl group at the 3-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group at the 3-position instead of a hydrogen atom, which may result in different chemical and biological properties.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar to the previous compound but with a phenyl group at the 1-position, affecting its reactivity and applications.
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid: The presence of a nitro group at the 3-position introduces additional reactivity, making it useful for different synthetic applications.
The uniqueness of 1H-Pyrazole-5-carboxylic acid, 3-(4-bromophenyl)-4,5-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113367-47-8 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-4,9,13H,5H2,(H,14,15) |
InChI Key |
WQZBWDKFAAWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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